N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide typically involves the condensation of 5-(1H-benzimidazol-2-yl)-2-chloroaniline with thiophene-2-carboxylic acid in the presence of a carbothioylating agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzimidazole moiety can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent like DMF and a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the benzimidazole moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Possible use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules, which can disrupt cell division and lead to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-5-chloro-2-isopropoxybenzamide: Similar structure but with an isopropoxy group instead of a thiophene ring.
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Contains an isatinylidene-hydrazine moiety instead of a thiophene ring.
N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Features a thiazole ring and a phenyldiazenyl group.
Uniqueness
The uniqueness of N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide lies in its combination of a benzimidazole moiety, a chlorophenyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H13ClN4OS2 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13ClN4OS2/c20-12-8-7-11(17-21-13-4-1-2-5-14(13)22-17)10-15(12)23-19(26)24-18(25)16-6-3-9-27-16/h1-10H,(H,21,22)(H2,23,24,25,26) |
InChI Key |
HNTVYGOGWWOEGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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